4-butyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,2-diphenyl-3,5-pyrazolidinedione
Overview
Description
4-butyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,2-diphenyl-3,5-pyrazolidinedione, also known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is an important regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in a variety of disease states, including diabetes, cancer, and cardiovascular disease. BML-275 has been extensively studied for its potential therapeutic applications, as well as its use as a research tool to investigate the role of AMPK in various physiological processes.
Mechanism of Action
4-butyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,2-diphenyl-3,5-pyrazolidinedione exerts its effects by inhibiting the activity of AMPK, a key regulator of cellular energy homeostasis. AMPK is activated in response to changes in cellular energy levels, such as during exercise or periods of fasting, and promotes energy-producing processes while inhibiting energy-consuming processes. By inhibiting AMPK, this compound disrupts this balance and promotes energy-consuming processes, which can have beneficial effects in certain disease states.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including improved glucose uptake and insulin sensitivity, reduced body weight and improved lipid metabolism, and anti-tumor effects in cancer cell lines. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-butyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,2-diphenyl-3,5-pyrazolidinedione has several advantages as a research tool, including its specificity for AMPK inhibition and its ability to be used in both in vitro and in vivo experiments. However, it is important to note that this compound has limitations as well, including potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research involving 4-butyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,2-diphenyl-3,5-pyrazolidinedione, including:
1. Investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
2. Exploring its effects on mitochondrial function and oxidative stress in various disease states.
3. Investigating its potential use in combination with other drugs for the treatment of cancer.
4. Developing more potent and selective AMPK inhibitors based on the structure of this compound.
5. Investigating the potential use of this compound in the treatment of inflammatory disorders such as rheumatoid arthritis and psoriasis.
Scientific Research Applications
4-butyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,2-diphenyl-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes, and has also been shown to reduce body weight and improve lipid metabolism in obese mice. In addition, this compound has been investigated for its potential use in cancer therapy, as AMPK activation has been shown to have anti-tumor effects in a variety of cancer cell lines.
properties
IUPAC Name |
4-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-1,2-diphenylpyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-2-3-14-25(19-22(29)26-15-17-32-18-16-26)23(30)27(20-10-6-4-7-11-20)28(24(25)31)21-12-8-5-9-13-21/h4-13H,2-3,14-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDDPCPBEWWWNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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